Ethyl 4-(4-fluorophenyl)benzoate
Overview
Description
Ethyl 4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorophenyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-fluorophenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-fluorobenzene is coupled with ethyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-(4-fluorophenyl)benzyl alcohol.
Oxidation: Formation of 4-(4-fluorophenyl)benzoic acid.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)benzoate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific derivative or application being studied.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-fluorobenzoate: Lacks the additional phenyl ring, making it less complex.
Ethyl 4-(4-chlorophenyl)benzoate: Substitution of fluorine with chlorine, which may alter its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSYFQTAWHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475310 | |
Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-36-0 | |
Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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